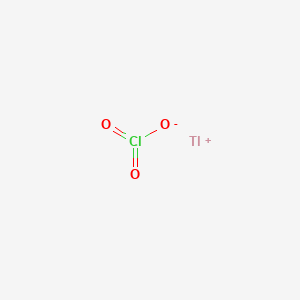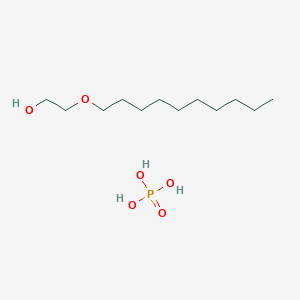
Triuranium tetraphosphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triuranium tetraphosphide (U3P4) is a unique compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound belongs to the family of intermetallic compounds, which are characterized by the combination of two or more metallic elements. U3P4 has a unique crystal structure that makes it an ideal candidate for various scientific applications.
Applications De Recherche Scientifique
Triuranium tetraphosphide has a wide range of scientific research applications due to its unique properties. One of the most significant applications of Triuranium tetraphosphide is in the field of nuclear energy. Triuranium tetraphosphide has been used as a fuel in nuclear reactors due to its high thermal conductivity and stability at high temperatures. Additionally, Triuranium tetraphosphide has been used in the production of nuclear weapons due to its high density and stability.
Mécanisme D'action
The mechanism of action of Triuranium tetraphosphide is not well understood, but it is believed to be related to its unique crystal structure. Triuranium tetraphosphide has a complex crystal structure that consists of interconnected uranium and phosphorus atoms. This structure gives Triuranium tetraphosphide its high thermal conductivity and stability, which makes it an ideal candidate for various scientific applications.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Triuranium tetraphosphide. However, it is known that Triuranium tetraphosphide is highly toxic and can cause severe health effects if ingested or inhaled. The toxicity of Triuranium tetraphosphide is due to the presence of uranium, which is a radioactive element.
Avantages Et Limitations Des Expériences En Laboratoire
Triuranium tetraphosphide has several advantages for lab experiments, including its high thermal conductivity and stability at high temperatures. However, Triuranium tetraphosphide is highly toxic and requires special handling and disposal procedures. Additionally, the synthesis of Triuranium tetraphosphide is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on Triuranium tetraphosphide. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, research could focus on the use of Triuranium tetraphosphide in new applications, such as in the development of new materials or in the production of renewable energy. Finally, research could focus on the toxicity of Triuranium tetraphosphide and the development of new disposal methods that are safe and environmentally friendly.
Conclusion
In conclusion, Triuranium tetraphosphide is a unique compound that has significant potential in various scientific fields. The synthesis of Triuranium tetraphosphide is a complex process that requires specialized equipment and expertise. Triuranium tetraphosphide has several advantages for lab experiments, including its high thermal conductivity and stability at high temperatures. However, Triuranium tetraphosphide is highly toxic and requires special handling and disposal procedures. There are several future directions for research on Triuranium tetraphosphide, including the development of new synthesis methods and the exploration of new applications.
Méthodes De Synthèse
The synthesis of Triuranium tetraphosphide is a complex process that requires high-temperature and high-pressure conditions. The most common method for synthesizing Triuranium tetraphosphide is through the reaction of uranium and phosphorus at high temperatures. The reaction takes place in a sealed quartz tube under an argon atmosphere, and the resulting product is purified using various techniques such as vacuum distillation and sublimation.
Propriétés
Numéro CAS |
12037-84-2 |
|---|---|
Nom du produit |
Triuranium tetraphosphide |
Formule moléculaire |
P2U-6 |
Poids moléculaire |
299.9764 g/mol |
Nom IUPAC |
phosphorus(3-);uranium |
InChI |
InChI=1S/2P.U/q2*-3; |
Clé InChI |
LVGIYEPXOOOQHN-UHFFFAOYSA-N |
SMILES |
[P-3].[P-3].[U] |
SMILES canonique |
[P-3].[P-3].[U] |
Autres numéros CAS |
12037-84-2 |
Synonymes |
triuranium tetraphosphide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)





